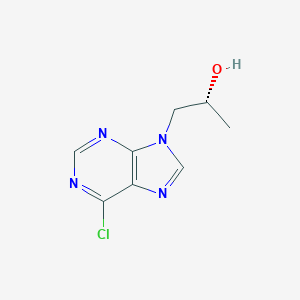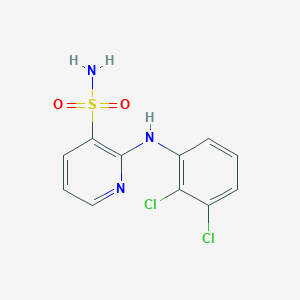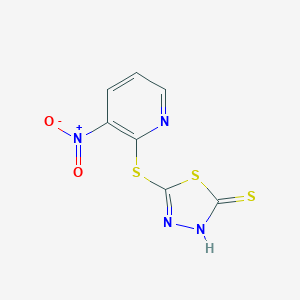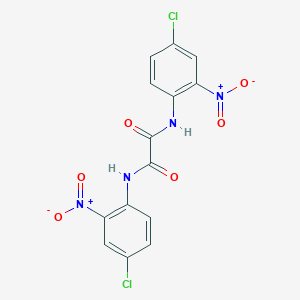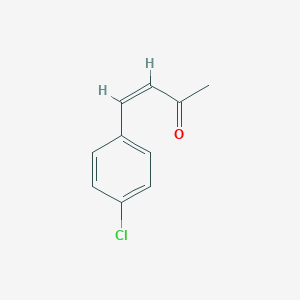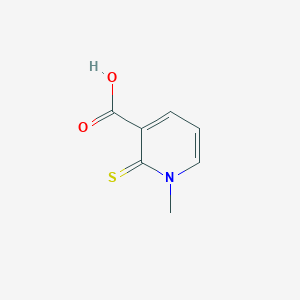![molecular formula C17H16N2OS2 B186418 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-29-9](/img/structure/B186418.png)
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It is a member of the benzothieno[2,3-d]pyrimidine family and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential therapeutic properties, which make it an interesting compound to study in scientific research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better solubility and efficacy.
In conclusion, 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied extensively in scientific research for its anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Métodos De Síntesis
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an appropriate aldehyde, followed by reduction with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potential therapeutic properties and has been studied extensively in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
132605-29-9 |
|---|---|
Nombre del producto |
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C17H16N2OS2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-5-9-12-13(10)14-15(22-12)18-17(21)19(16(14)20)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,21) |
Clave InChI |
YMUVRKAPBOVRBN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
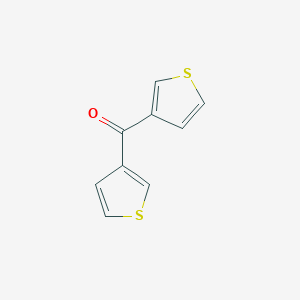

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

